molecular formula C26H34O9 B12323541 [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate

Cat. No.: B12323541
M. Wt: 490.5 g/mol
InChI Key: WQVYSFSBBFDGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenanthin is a natural ent-kaurane diterpenoid extracted from the herb Isodon adenantha. It has garnered significant attention due to its ability to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells . This compound has shown potential in various biological and medicinal applications, making it a subject of extensive research.

Preparation Methods

Adenanthin can be synthesized through various methods. One common approach involves the extraction from the leaves of Isodon adenantha. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods may involve more complex extraction and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Adenanthin undergoes several types of chemical reactions, including oxidation and reduction. It has been reported to target peroxiredoxins I and II, leading to the induction of differentiation in acute promyelocytic leukemia cells . Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired outcome. The major products formed from these reactions often involve the modification of adenanthin’s structure, enhancing its biological activity.

Scientific Research Applications

Adenanthin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Adenanthin is unique compared to other similar compounds due to its specific targeting of peroxiredoxins I and II. Similar compounds include other ent-kaurane diterpenoids, which may also exhibit biological activity but differ in their molecular targets and pathways. Adenanthin’s ability to modulate reactive oxygen species and its potential therapeutic applications make it a distinct and valuable compound in scientific research.

Properties

IUPAC Name

(2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVYSFSBBFDGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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